

Technical Monograph: 2,5-Dimethoxybenzyl Alcohol

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Compound of Interest

Compound Name: 2,5-Dimethoxybenzyl alcohol

CAS No.: 33524-31-1

Cat. No.: B142674

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Chemical Identity, Synthetic Pathways, and Application Profiles

Executive Summary

2,5-Dimethoxybenzyl alcohol (2,5-DMBA) is a critical aromatic building block in organic synthesis, distinguished by its electron-rich benzene ring and benzylic hydroxyl functionality. It serves as a pivotal intermediate in the synthesis of substituted phenethylamines (notably the 2C-x series), active pharmaceutical ingredients (APIs), and as a specialized protecting group scaffold. This guide provides a rigorous technical analysis of its physicochemical properties, production methodologies, and reactivity profiles, designed for application scientists and medicinal chemists.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7]

2,5-DMBA is characterized by the presence of two methoxy groups at the ortho and meta positions relative to the benzylic alcohol. This substitution pattern creates a unique electronic

environment, making the benzylic position highly susceptible to ionization and oxidative transformations compared to unsubstituted benzyl alcohol.

Table 1: Physicochemical Specifications

Property	Specification	Notes
IUPAC Name	(2,5-Dimethoxyphenyl)methanol	
CAS Registry	33524-31-1	
Molecular Formula	C ₉ H ₁₂ O ₃	
Molecular Weight	168.19 g/mol	
Appearance	Colorless to pale yellow viscous liquid or low-melting solid	Tends to supercool; crystallizes upon standing or seeding.[1][2]
Melting Point	38–40 °C	Solid phase.[3][1]
Boiling Point	122–125 °C @ 1 mmHg	High vacuum distillation required to prevent decomposition.[1]
Density	1.173 g/mL (25 °C)	Denser than water.[1]
Solubility	Soluble in MeOH, EtOH, DCM, CHCl ₃ , EtOAc	Insoluble in water.[1]
Flash Point	>110 °C	Combustible.[4][1][5]

Synthetic Routes & Production

The standard laboratory and industrial synthesis of 2,5-DMBA involves the chemoselective reduction of 2,5-dimethoxybenzaldehyde. While Lithium Aluminum Hydride (LiAlH₄) can be used, Sodium Borohydride (NaBH₄) is preferred due to its milder conditions, chemoselectivity (leaving potential halogen substituents intact), and ease of workup.[1]

Protocol: NaBH₄ Reduction of 2,5-Dimethoxybenzaldehyde

Rationale: The aldehyde carbonyl is electrophilic; the electron-donating methoxy groups reduce this electrophilicity slightly compared to benzaldehyde, but NaBH₄ remains sufficiently reactive in protic solvents.

Materials:

- 2,5-Dimethoxybenzaldehyde (1.0 eq)[5]
- Sodium Borohydride (NaBH₄) (0.5–1.0 eq)[1]
- Methanol (Solvent, anhydrous preferred but not strictly required)
- Dilute HCl or NH₄Cl (Quenching agent)[1]

Step-by-Step Methodology:

- Dissolution: Dissolve 2,5-dimethoxybenzaldehyde in Methanol (approx. 5-10 mL per gram of substrate) in a round-bottom flask.
- Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic nature of the hydride addition.
- Addition: Add NaBH₄ portion-wise over 15–20 minutes. Note: Evolution of hydrogen gas will occur.
- Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor via TLC (30% EtOAc/Hexanes); the aldehyde spot (higher R_f) should disappear, replaced by the alcohol (lower R_f).
- Quench: Carefully add saturated aqueous NH₄Cl or dilute HCl dropwise to destroy excess hydride.[1]
- Extraction: Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).[1]

- Purification: Wash combined organics with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. The resulting oil usually crystallizes upon standing.[1]

Visualization: Synthesis Workflow



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Figure 1: Step-wise reduction workflow from aldehyde precursor to alcohol product.[1]

Reactivity & Functionalization[3][9]

2,5-DMBA is a versatile intermediate.[1][6] Its reactivity is dominated by the benzylic alcohol, which can be oxidized, halogenated, or used as a nucleophile.

A. Halogenation (Conversion to Alkyl Halides)

The conversion of 2,5-DMBA to 2,5-dimethoxybenzyl chloride or bromide is a critical step for introducing the 2,5-dimethoxybenzyl moiety into amines (N-alkylation) or carbon nucleophiles.

- Reagent: Thionyl Chloride (SOCl_2) or Phosphorus Tribromide (PBr_3).[1]
- Mechanism: $\text{S}_{\text{N}}2$ or $\text{S}_{\text{N}}1$ (facilitated by the electron-rich ring stabilizing the benzylic carbocation character).
- Caution: The resulting benzyl halides are potent lachrymators and alkylating agents.[1]

B. Oxidation (Reversible Cycling)

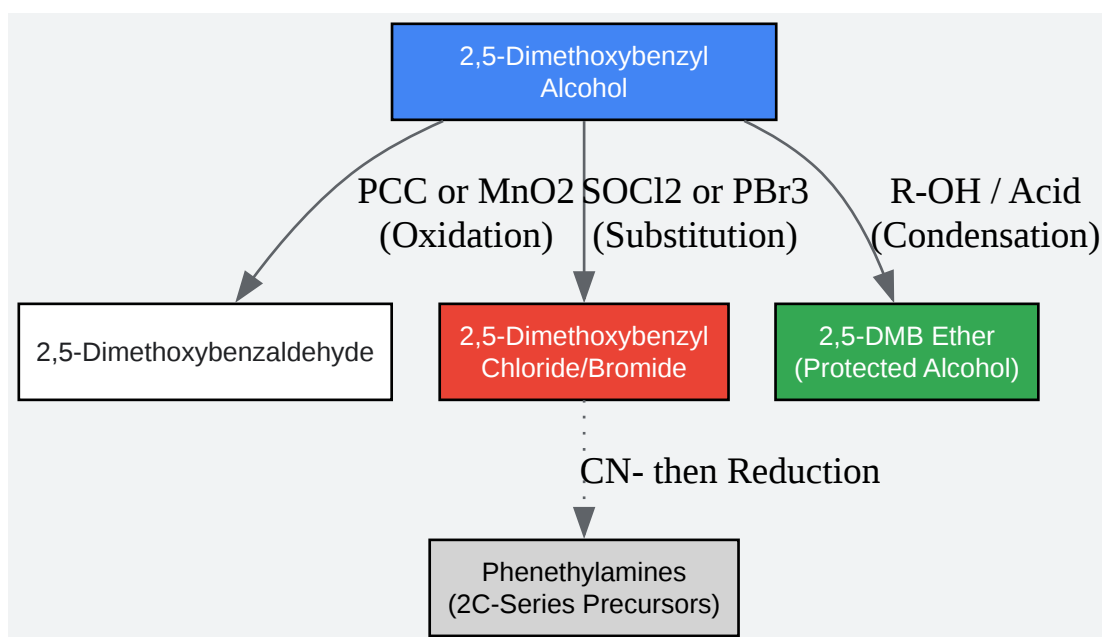
2,5-DMBA can be oxidized back to the aldehyde using PCC (Pyridinium Chlorochromate) or MnO_2 (Manganese Dioxide).[1] This reversibility is useful when the alcohol is used as a "masked" aldehyde during other synthetic steps.[1]

C. Etherification (Protecting Group Chemistry)

The 2,5-dimethoxybenzyl (2,5-DMB) group acts similarly to the more common 3,4-DMB (Veratryl) or 2,4-DMB groups. It serves as an acid-labile and oxidatively cleavable protecting group for alcohols and phenols.[1]

- Installation: Williamson ether synthesis (2,5-DMBA + NaH + Alkyl Halide) or acid-catalyzed etherification (2,5-DMBA + Alcohol + Acid).[1]
- Cleavage:
 - Acidic: Trifluoroacetic acid (TFA).[1] The electron-donating methoxy groups stabilize the resulting benzyl cation, allowing facile cleavage.
 - Oxidative: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][7][8] This is highly selective, cleaving the DMB ether in the presence of simple benzyl ethers.

Visualization: Reactivity Tree



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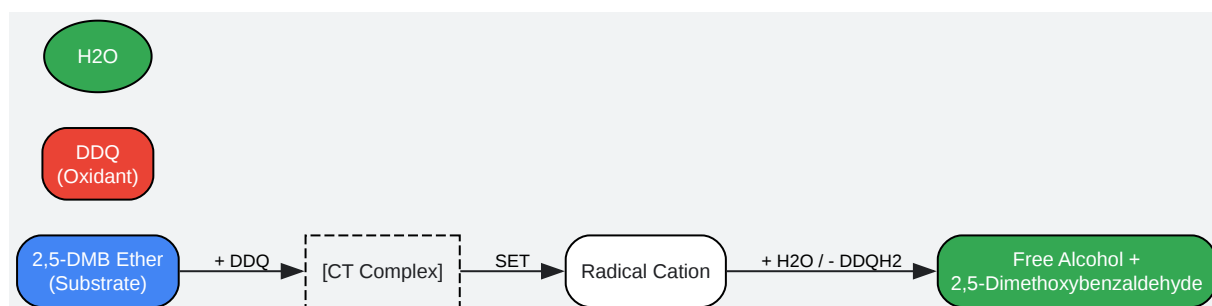
Figure 2: Divergent synthetic pathways originating from 2,5-Dimethoxybenzyl alcohol.

Mechanism of Oxidative Cleavage (DDQ)

Understanding the oxidative cleavage of 2,5-DMB ethers is vital for researchers using it as a protecting group. The mechanism relies on Single Electron Transfer (SET), distinguishing it from standard acid hydrolysis.[1]

- Charge Transfer: The electron-rich aromatic ring of the 2,5-DMB ether forms a Charge Transfer (CT) complex with the electron-deficient oxidant (DDQ).
- SET: An electron is transferred from the aromatic ring to DDQ, generating a radical cation.[1]
- Abstraction: A proton is abstracted, and water attacks the benzylic position.[1]
- Collapse: The hemiacetal intermediate collapses to release the free alcohol and 2,5-dimethoxybenzaldehyde.[1]

Visualization: DDQ Oxidative Cleavage Mechanism



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Figure 3: Single Electron Transfer (SET) mechanism for oxidative deprotection.[1]

Safety & Handling (SDS Summary)

While valuable, 2,5-DMBA poses specific hazards that must be managed in a research environment.[1]

- GHS Classification:
 - H315: Causes skin irritation.[1][9]

- H319: Causes serious eye irritation.[1][9]
- H335: May cause respiratory irritation.[1][9][10]
- Handling Protocols:
 - Always handle in a fume hood, especially if heating or reacting with thionyl chloride (generation of SO₂/HCl gases).[1]
 - Wear nitrile gloves and safety goggles.[1]
- Storage:
 - Store in a cool, dry place.[1][10]
 - Keep container tightly closed to prevent oxidation (slow conversion to aldehyde/acid upon prolonged air exposure).[1]

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